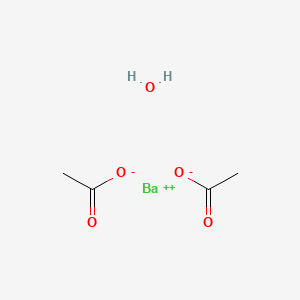

Barium acetate monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5908-64-5 |

|---|---|

Molecular Formula |

C4H8BaO5 |

Molecular Weight |

273.43 g/mol |

IUPAC Name |

barium(2+);diacetate;hydrate |

InChI |

InChI=1S/2C2H4O2.Ba.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

InChI Key |

HCJXRCHXRQJQOE-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Barium Acetate Monohydrate from Barium Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of barium acetate (B1210297) monohydrate from barium carbonate. The document details the chemical theory, experimental protocols, and key data points relevant to the production of this important chemical compound. Barium acetate serves as a versatile precursor in the synthesis of various functional materials, including barium titanate (BaTiO3) for electronic components, and is utilized as a mordant in the textile industry and a catalyst in organic synthesis.[1][2]

Chemical Principles

The synthesis of barium acetate from barium carbonate is a straightforward acid-base reaction. Acetic acid reacts with the insoluble barium carbonate to form the soluble salt barium acetate, along with water and carbon dioxide gas.[1][3] The balanced chemical equation for this reaction is:

BaCO₃ + 2CH₃COOH → Ba(CH₃COO)₂ + H₂O + CO₂

The reaction proceeds by the protonation of the carbonate ion by acetic acid, leading to the formation of carbonic acid (H₂CO₃), which is unstable and decomposes into water and carbon dioxide. The barium cation (Ba²⁺) and acetate anions (CH₃COO⁻) remain in solution.

The desired product, barium acetate monohydrate ((CH₃COO)₂Ba · H₂O), is obtained through controlled crystallization from the aqueous solution. The hydration state of the crystallized barium acetate is dependent on the temperature of crystallization. This compound crystallizes at temperatures between 25 °C and 40 °C.[4] Above 41 °C, the anhydrous form is favored.[4]

Physicochemical Data

A summary of the key physicochemical properties of the reactants and products is provided below for easy reference.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Solubility in Water |

| Barium Carbonate | BaCO₃ | 197.34 | White powder | 4.29 | 811 | 0.02 g/L (20 °C) |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Colorless liquid | 1.049 | 16.6 | Miscible |

| Barium Acetate (Anhydrous) | Ba(CH₃COO)₂ | 255.42 | White solid | 2.47 | 450 (decomposes)[3][5] | 590 g/L (20 °C)[6] |

| This compound | Ba(CH₃COO)₂·H₂O | 273.43[7] | White crystals | 2.19[4] | N/A | Moderately soluble[7] |

Experimental Protocol

The following is a detailed experimental protocol for the laboratory synthesis of this compound from barium carbonate. This procedure is adapted from established industrial methods and general laboratory practices.

Materials and Equipment

-

Materials:

-

Barium carbonate (BaCO₃), high purity

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Hydrogen peroxide (H₂O₂), 3% solution (optional, for purification)

-

Barium hydroxide (B78521) (Ba(OH)₂), saturated solution (optional, for pH adjustment)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers

-

Crystallizing dish

-

Drying oven

-

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a specific mass of barium carbonate. For every 1 mole of barium carbonate, a molar ratio of 1:2 to 1:2.2 of barium carbonate to glacial acetic acid should be used.[8]

-

Reaction: Slowly add the glacial acetic acid to the barium carbonate with continuous stirring. The reaction will produce carbon dioxide, causing effervescence. Once the initial reaction subsides, begin heating the mixture to a gentle reflux (between 50-110 °C).[8] Continue the reflux until the evolution of CO₂ ceases, indicating the completion of the reaction.[8]

-

Filtration: While the solution is still hot, filter it through a Buchner funnel to remove any unreacted barium carbonate or other insoluble impurities.

-

Purification (Optional): To the hot filtrate, add a few drops of 3% hydrogen peroxide to oxidize any potential impurities. Adjust the pH to neutral (pH 7) by adding a saturated solution of barium hydroxide dropwise.[1]

-

Crystallization: Transfer the purified filtrate to a crystallizing dish and allow it to cool slowly. Maintain the temperature between 25 °C and 40 °C to facilitate the crystallization of this compound.[4]

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in an oven at a temperature below 40 °C to avoid the loss of water of hydration. A patent suggests drying at 120 °C for the anhydrous form, which implies lower temperatures are needed for the monohydrate.[8]

Expected Yield and Purity

Based on industrial preparations, a yield of over 99% and a purity of greater than 98% can be expected with this method.[8]

Table 2: Synthesis Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (BaCO₃:CH₃COOH) | 1 : 2.0 - 2.2[8] |

| Reaction Temperature | 50 - 110 °C (Reflux)[8] |

| Crystallization Temperature | 25 - 40 °C[4] |

| Expected Yield | > 99%[8] |

| Expected Purity | > 98%[8] |

Process Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of barium acetate.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Barium Acetate: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 2. BARIUM ACETATE, 99+% - Ataman Kimya [atamanchemicals.com]

- 3. Barium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. Barium acetate - Wikipedia [en.wikipedia.org]

- 5. Barium Acetate - ProChem, Inc. [prochemonline.com]

- 6. Barium acetate | C4H6BaO4 | CID 10980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. CN103360235A - Preparation method of barium acetate - Google Patents [patents.google.com]

Unraveling the Crystalline Architecture of Barium Acetate Monohydrate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of barium acetate (B1210297) monohydrate (Ba(CH₃COO)₂·H₂O) is crucial for predicting its behavior in various applications. This technical guide provides an in-depth look at the crystallographic parameters and the experimental protocols used in their determination.

While extensive research has been conducted on various metallic acetates, detailed crystallographic data for barium acetate monohydrate has remained relatively elusive in readily available literature. However, a pivotal study combining solid-state NMR and single-crystal X-ray diffraction has provided the definitive structural parameters for this compound.

Crystal Structure and Lattice Parameters

The crystalline structure of this compound has been determined through single-crystal X-ray diffraction. This analysis reveals the precise arrangement of atoms within the crystal lattice, which is fundamental to its physical and chemical properties. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | [Data not publicly available] |

| Space Group | [Data not publicly available] |

| Unit Cell Dimensions | |

| a | [Data not publicly available] |

| b | [Data not publicly available] |

| c | [Data not publicly available] |

| α | [Data not publicly available] |

| β | [Data not publicly available] |

| γ | [Data not publicly available] |

| Volume | [Data not publicly available] |

| Z | [Data not publicly available] |

Note: Specific values for the lattice parameters and space group are contained within a cited reference which is not publicly accessible.

Experimental Determination

The determination of the crystal structure of this compound involves a meticulous experimental protocol. The primary technique employed is single-crystal X-ray diffraction .

Experimental Workflow: Crystal Structure Determination

Caption: Workflow for the determination of crystal structure using single-crystal X-ray diffraction.

The process begins with the growth of a suitable single crystal from a saturated aqueous solution of barium acetate. This crystal is then mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. Sophisticated software is then used to process this data, solve the phase problem, and refine the atomic positions to yield the final crystal structure and lattice parameters.

In addition to single-crystal X-ray diffraction, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique. Solid-state NMR provides valuable information about the local chemical environment of the atoms within the crystal lattice, confirming the structural details obtained from diffraction methods.

This comprehensive approach, integrating both diffraction and spectroscopic techniques, ensures a highly accurate and detailed understanding of the crystalline architecture of this compound, providing a solid foundation for its application in scientific research and development.

An In-depth Technical Guide to the Thermal Decomposition of Barium Acetate Monohydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition of barium acetate (B1210297) monohydrate, detailing the decomposition pathway, products, and associated quantitative data. It includes detailed experimental protocols for thermogravimetric analysis and a visual representation of the decomposition process.

Introduction

Barium acetate (Ba(CH₃COO)₂) is a salt of barium(II) and acetic acid, which commonly exists in its monohydrate form, Ba(CH₃COO)₂·H₂O.[1][2] It serves as a precursor for the synthesis of various barium-containing materials, such as barium titanate (BaTiO₃) used in electronics, and as a mordant in textile printing.[3][4] Understanding its thermal decomposition behavior is critical for its application in materials science, catalysis, and manufacturing processes where high temperatures are employed.[3][5] This guide outlines the sequential breakdown of barium acetate monohydrate upon heating.

Thermal Decomposition Pathway

The thermal decomposition of this compound occurs in distinct stages, which can be analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous salt, and finally, at much higher temperatures, the breakdown of the resulting barium carbonate.

-

Step 1: Dehydration The initial stage of decomposition involves the loss of the single water molecule from the hydrated salt to form anhydrous barium acetate. This typically occurs at relatively low temperatures. The monohydrate form crystallizes at temperatures between 25 and 40 °C.[2][6]

Ba(CH₃COO)₂·H₂O(s) → Ba(CH₃COO)₂(s) + H₂O(g)

-

Step 2: Decomposition of Anhydrous Barium Acetate Upon further heating, the anhydrous barium acetate decomposes. In an inert atmosphere, this pyrolysis yields solid barium carbonate (BaCO₃) and gaseous acetone (B3395972) ((CH₃)₂CO).[7][8][9] This primary decomposition step is generally observed to begin at approximately 450 °C.[2][10]

Ba(CH₃COO)₂(s) → BaCO₃(s) + (CH₃)₂CO(g)

-

Step 3: Decomposition of Barium Carbonate The resulting barium carbonate is a thermally stable compound. It requires significantly higher temperatures to decompose into barium oxide (BaO) and carbon dioxide (CO₂). This decomposition typically occurs at temperatures around 1300 °C.[11]

BaCO₃(s) → BaO(s) + CO₂(g)

Quantitative Data

The mass loss at each stage of the decomposition process can be predicted theoretically and measured experimentally using TGA. The following table summarizes the key quantitative data for the thermal decomposition of this compound.

| Decomposition Stage | Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product(s) |

| 1. Dehydration | Ba(CH₃COO)₂·H₂O → Ba(CH₃COO)₂ | > 41 °C | 6.59% | - | Anhydrous Barium Acetate, Water |

| 2. Anhydrous Decomposition | Ba(CH₃COO)₂ → BaCO₃ | 450 - 470 °C[10] | 21.24% (of initial mass) | ~22%[10] | Barium Carbonate, Acetone |

| 3. Carbonate Decomposition | BaCO₃ → BaO | ~1300 °C[11] | 16.10% (of initial mass) | - | Barium Oxide, Carbon Dioxide |

Note: Observed mass loss values can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The analysis of thermal decomposition is predominantly carried out using thermogravimetry. Below is a detailed methodology for a typical TGA experiment.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[12]

-

Microbalance with high precision.

-

Alumina or platinum crucibles.[12]

-

Gas flow controller for purge gas.

Experimental Parameters:

-

Sample Preparation: A small quantity of this compound powder (typically 5-15 mg) is accurately weighed and placed into a TGA crucible.[10]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.[10] A constant flow rate (e.g., 30-40 mL/min) is maintained.[10][12]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C or higher if studying carbonate decomposition) at a constant, linear heating rate. A typical rate is 10 °C/min.[10]

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

-

Place an empty, clean crucible in the TGA and perform a blank run (tare) using the same heating program to obtain a baseline.

-

Accurately weigh 5-15 mg of the this compound sample into the crucible.

-

Place the sample crucible into the TGA furnace.

-

Purge the furnace with nitrogen gas for a sufficient time to ensure an inert atmosphere.

-

Initiate the heating program (e.g., 25 °C to 1000 °C at 10 °C/min).

-

Record the mass loss versus temperature curve (thermogram).

Data Analysis:

-

Subtract the baseline curve from the sample thermogram to correct for instrumental drift.

-

Analyze the resulting TG curve to identify the temperature ranges of distinct mass loss steps.

-

Calculate the percentage mass loss for each step, corresponding to the different stages of decomposition.

-

The derivative of the TG curve (DTG curve) can be plotted to determine the temperatures of the maximum rates of decomposition for each step.

Visualization of Decomposition Pathway

The logical flow of the thermal decomposition of this compound is visualized below.

Caption: Thermal decomposition pathway of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Barium acetate - Wikipedia [en.wikipedia.org]

- 3. Barium Acetate: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. collegedunia.com [collegedunia.com]

- 6. BARIUM ACETATE, 99+% - Ataman Kimya [atamanchemicals.com]

- 7. Barium acetate - Sciencemadness Wiki [sciencemadness.org]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. akjournals.com [akjournals.com]

- 11. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]

- 12. epfl.ch [epfl.ch]

Solubility of Barium acetate monohydrate in ethanol and methanol

An In-depth Technical Guide on the Solubility of Barium Acetate (B1210297) Monohydrate in Ethanol (B145695) and Methanol (B129727)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium acetate monohydrate [(CH₃COO)₂Ba · H₂O], an inorganic salt, finds applications in various chemical processes. Understanding its solubility in common organic solvents like ethanol and methanol is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound in these solvents. The document summarizes quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for such analyses. It is important to note that while data for the anhydrous form is more readily available, specific solubility data for the monohydrate is limited.

Quantitative Solubility Data

The solubility of barium acetate is generally low in alcohols. The available quantitative data for both the monohydrate and anhydrous forms are presented below for comparative purposes. It is crucial to distinguish between the two forms, as the water of hydration can influence solubility characteristics.

Table 2.1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohol (unspecified) | Not Specified | ~0.143[1] |

Note: The type of alcohol (ethanol or methanol) was not specified in the available literature for this data point.

Table 2.2: Solubility of Anhydrous Barium Acetate in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 25 | 0.092[2][3] |

| Methanol | 18 | 0.55[2][3] |

| Methanol | Not Specified | ~0.143[4][5] |

| Methanol | 66 | 0.23[2][3] |

An interesting observation from the data for anhydrous barium acetate in methanol is the inverse relationship between temperature and solubility, where solubility decreases as the temperature increases from 18 °C to 66 °C[2][3]. This phenomenon, known as retrograde or inverse solubility, is uncommon for crystalline solids and suggests complex thermodynamic behavior.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound in ethanol and methanol were not found in the reviewed literature, a general methodology can be outlined based on established practices for inorganic salts in organic solvents. The following protocol describes a common approach to accurately measure solubility.

3.1 Materials and Equipment

-

This compound (analytical grade)

-

Anhydrous Ethanol (ACS grade)

-

Anhydrous Methanol (ACS grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Drying oven

-

Analytical instrumentation for concentration measurement (e.g., ICP-OES for barium analysis, or HPLC)

3.2 General Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent (ethanol or methanol) in a sealed vessel.

-

The mixture is agitated in a temperature-controlled shaker or water bath at the desired temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

A known volume of the clear filtrate is accurately weighed and then diluted with an appropriate solvent.

-

The concentration of barium in the diluted solution is determined using a suitable analytical technique. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying barium concentration.

-

Alternatively, the solvent can be evaporated from a known weight of the filtrate, and the mass of the remaining solid residue can be determined gravimetrically.

-

-

Data Reporting:

-

The solubility is expressed in grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of solubility.

Caption: A logical workflow for determining the solubility of a solid in a liquid.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in ethanol and methanol. The data for the monohydrate form is sparse, with a single reported value in an unspecified alcohol. More extensive data is available for the anhydrous form, which indicates low solubility in both ethanol and methanol, with an unusual inverse temperature dependence in methanol. The provided general experimental protocol offers a sound basis for researchers to conduct their own solubility determinations to fill the existing data gaps for the monohydrate form. Accurate and comprehensive solubility data is essential for the effective application of this compound in research and development.

References

An In-depth Technical Guide to Barium Acetate Monohydrate: CAS Number and Safety Data

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical compounds in use is paramount. This guide provides a comprehensive overview of Barium Acetate (B1210297) Monohydrate, focusing on its Chemical Abstracts Service (CAS) number for precise identification and a detailed analysis of its Safety Data Sheet (SDS) to ensure safe handling and use in a laboratory setting.

Chemical Identification

Barium acetate monohydrate is a salt of barium and acetic acid. The presence of one molecule of water of hydration is denoted by "monohydrate."

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5908-64-5[1][2][3][4][5] |

| Molecular Formula | (CH₃COO)₂Ba • H₂O[1][4] |

| Molecular Weight | 273.43 g/mol [1][4] |

| Synonyms | Barium diacetate monohydrate |

It is important to distinguish the monohydrate form from its anhydrous counterpart, Barium Acetate, which has a different CAS number (543-80-6).[6][7][8]

Safety and Hazard Information

The Safety Data Sheet provides critical information regarding the potential hazards and safe handling procedures for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[6][8][9] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[6][8][9] |

A summary of key precautionary statements is provided below:

| Type | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8][9] |

| P264 | Wash hands thoroughly after handling.[9][10] | |

| P270 | Do not eat, drink or smoke when using this product.[6][9][10] | |

| P271 | Use only outdoors or in a well-ventilated area.[6][10] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][9][10] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[6] | |

| P330 | Rinse mouth.[8][9] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Data

The primary routes of exposure are ingestion and inhalation. Barium acetate is toxic and can affect the nervous system, heart, kidneys, and gastrointestinal system.[6][7]

| Toxicity Data | Value | Species |

| Acute Oral Toxicity (LD50) | 921 mg/kg | Rat[7] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[1][4][6] |

| Odor | Odorless[6] |

| Solubility in Water | 720 g/L at 20 °C[9] |

| Specific Gravity | 2.47 g/cm³[7][9] |

Experimental Protocols and Procedures

First-Aid Measures Protocol

In the event of exposure to this compound, the following first-aid protocols should be immediately implemented.

Caption: First-aid protocol following exposure to this compound.

Personal Protective Equipment (PPE) Workflow

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.

References

- 1. Barium Acetate MonohydrateCAS #: 5908-64-5 [eforu-chemical.com]

- 2. This compound. | 5908-64-5 [chemicalbook.com]

- 3. This compound, Ba(C2H3O2)2-H2O [asia.matweb.com]

- 4. nanochemazone.ca [nanochemazone.ca]

- 5. Sale this compoundï¼CAS [attelements.com]

- 6. Barium Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of Barium acetate monohydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Acetate (B1210297) Monohydrate

Introduction

Barium acetate monohydrate ((CH₃COO)₂Ba · H₂O) is a salt of barium(II) and acetic acid.[1] It is a moderately water-soluble crystalline barium source that is available in various grades, including ACS reagent, technical, and pharmaceutical grades.[2] This compound serves as a precursor for the production of ultra-high purity compounds, catalysts, and nanoscale materials.[2] In research and drug development, its utility ranges from a catalyst in organic synthesis to a reagent in analytical chemistry.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | barium(2+);diacetate;hydrate (B1144303) | [5] |

| Synonyms | Barium diacetate monohydrate | [2] |

| CAS Number | 5908-64-5 | [5][6] |

| Chemical Formula | (CH₃COO)₂Ba · H₂O | [2][7] |

| Molecular Formula | C₄H₈BaO₅ | [2][5] |

| Molecular Weight | 273.43 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Odor | Odorless to slight acetic acid odor | [8] |

Table 2: Physical Properties of Barium Acetate (Anhydrous and Monohydrate)

| Property | Value | Reference |

| Density | ||

| Anhydrous | 2.468 g/cm³ | [8] |

| Monohydrate | 2.19 g/cm³ | [8] |

| Melting Point | Decomposes at 450 °C (Anhydrous) | [8] |

| Decomposes at 150 °C (Monohydrate) | [7] | |

| Boiling Point | Decomposes | [8] |

| pH | 7.0 - 8.5 (50 g/L at 25 °C) | [9] |

| Vapor Pressure | ~0 mmHg | [8] |

Table 3: Solubility of Barium Acetate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 0 | 55.8 | [8] |

| 20 | 71 - 72 | [8] | |

| 30 | 75 | [8] | |

| 40 | 79 | [8] | |

| Acetic Acid | 22.5 | 13.9 | [8] |

| 88 | 75.4 | [8] | |

| Ethanol | 25 | 0.092 | [8] |

| Methanol | 18 | 0.55 | [8] |

| 66 | 0.23 | [8] | |

| Acetone | Insoluble | [8] |

Table 4: Toxicological Data for Barium Acetate

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Median Dose) | 921 mg/kg | Rat | Oral | [8][10] |

Experimental Protocols

Synthesis of Barium Acetate

Barium acetate is typically synthesized by the reaction of acetic acid with a barium salt, most commonly barium carbonate or barium sulfide (B99878).[1][11]

Method 1: Reaction with Barium Carbonate [12]

-

Reaction Setup: In a reaction vessel, add industrial-grade barium carbonate and water in a 1:1 to 1:1.1 mass ratio.

-

Addition of Acetic Acid: Add glacial acetic acid to the mixture. The molar ratio of barium carbonate to glacial acetic acid should be between 1:2 and 1:2.2.

-

Reflux: Heat the mixture to 50-110 °C and maintain reflux. The reaction is complete when the evolution of CO₂ gas (bubbling) ceases. The chemical equation for this reaction is: BaCO₃ + 2CH₃COOH → (CH₃COO)₂Ba + H₂O + CO₂[8]

-

Purification: Filter the resulting crude barium acetate solution to remove any unreacted solids or impurities.

-

Crystallization: The crystallization of the specific hydrate depends on the temperature. To obtain the monohydrate, the solution should be crystallized between 25 and 40 °C.[11] For the anhydrous form, crystallization should occur at temperatures above 41 °C.[11] This is typically achieved through evaporative crystallization.

-

Drying: The resulting crystals are dried under vacuum at an appropriate temperature (e.g., 120 °C) to yield the final barium acetate product.[12]

Method 2: Reaction with Barium Sulfide [11]

An alternative preparation method involves the reaction of barium sulfide with acetic acid: BaS + 2CH₃COOH → (CH₃COO)₂Ba + H₂S[11]

The subsequent steps of solvent evaporation and crystallization are similar to the barium carbonate method.

Thermal Decomposition Analysis

The thermal stability and decomposition of barium acetate can be investigated using thermogravimetric analysis (TGA).

-

Instrumentation: A thermogravimetric analyzer is used to measure the change in mass of a sample as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample (e.g., 10-15 mg) of barium acetate is placed in the TGA sample pan.[13]

-

Experimental Conditions: The experiment is typically run under a constant flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 40 mL/min).[13] A linear heating rate, for example, 10 °C/min, is applied.[13]

-

Decomposition Pathway: When heated, barium acetate decomposes to form barium carbonate and acetone.[8] The reaction is as follows: (CH₃COO)₂Ba → BaCO₃ + (CH₃)₂CO[8]

-

Data Analysis: The TGA curve will show a weight loss corresponding to the evolution of acetone. The decomposition of anhydrous barium acetate begins at approximately 450 °C.[13] The kinetic parameters of the decomposition, such as activation energy, can be calculated from the TGA data.[13]

Visualizations

References

- 1. Barium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. americanelements.com [americanelements.com]

- 3. noahchemicals.com [noahchemicals.com]

- 4. Barium Acetate: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 5. Barium Acetate MonohydrateCAS #: 5908-64-5 [eforu-chemical.com]

- 6. This compound, Ba(C2H3O2)2-H2O [asia.matweb.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Barium acetate - Sciencemadness Wiki [sciencemadness.org]

- 9. carlroth.com [carlroth.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. Barium acetate - Wikipedia [en.wikipedia.org]

- 12. CN103360235A - Preparation method of barium acetate - Google Patents [patents.google.com]

- 13. akjournals.com [akjournals.com]

An In-depth Technical Guide to Barium Acetate Monohydrate for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of barium acetate (B1210297) monohydrate, a compound of interest in various chemical and pharmaceutical applications. The document details the physicochemical properties, including molecular weight and formula, and presents a thorough experimental protocol for its characterization using thermogravimetric analysis (TGA). Furthermore, it explores the compound's relevance in biological systems, particularly its interaction with calcium signaling pathways, which is of significant interest to drug development professionals. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties of Barium Acetate Monohydrate

This compound is a salt of barium(II) and acetic acid, existing as a white crystalline solid. It is soluble in water and serves as a source of barium ions in various chemical syntheses.[1][2][3] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | (CH₃COO)₂Ba · H₂O | [4][5] |

| Molecular Formula | C₄H₈BaO₅ | [4][5] |

| Molecular Weight | 273.43 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility in Water | Highly soluble | [1] |

| Decomposition upon Heating | Decomposes to barium carbonate | [2][3] |

Experimental Protocol: Determination of Molecular Weight and Hydration State by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a crucial technique for determining the thermal stability and composition of materials such as hydrates.[7][8] The following protocol outlines the procedure for analyzing this compound to confirm its hydration state and, consequently, its molecular weight.

Objective: To determine the percentage of water of hydration in this compound and to observe its decomposition profile.

Materials and Equipment:

-

This compound sample

-

Thermogravimetric analyzer (TGA)

-

High-purity nitrogen gas (or other inert gas)

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

-

A heating rate of 10 °C/min is recommended.[7]

-

-

Data Acquisition:

-

Initiate the TGA run.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting TGA curve (weight % vs. temperature).

-

The initial weight loss step corresponds to the loss of water of hydration. Determine the temperature range and the percentage of weight loss for this step.

-

Subsequent weight loss steps will correspond to the decomposition of the anhydrous barium acetate to barium carbonate.[2][3]

-

Calculate the experimental percentage of water in the hydrate (B1144303) and compare it to the theoretical value.

-

Calculations:

-

Theoretical % of H₂O: (Molecular Weight of H₂O / Molecular Weight of this compound) x 100

-

Experimental % of H₂O: (Mass of water lost / Initial mass of hydrate) x 100

Relevance in Biological Systems and Drug Development

While barium has no established biological role, its chemical similarity to calcium allows it to interfere with calcium-dependent signaling pathways.[9] This interaction is of particular interest in neuroscience and drug development, as it can be used to dissect specific cellular mechanisms.

Barium ions (Ba²⁺) can enter cells through voltage-gated calcium channels and are less effective at mediating the calcium-dependent inactivation of these channels.[10] This can lead to prolonged cellular responses. Research in neuroendocrine cells has shown that barium can substitute for extracellular calcium in mediating peptide secretion.[9] However, it cannot replace calcium in stimulating the biosynthesis of these peptides, indicating that barium can be used as a tool to distinguish between these two calcium-dependent processes.[9]

This selective action of barium ions provides a valuable experimental tool for researchers studying calcium signaling. By selectively activating certain calcium-dependent pathways while not affecting others, barium can help elucidate the specific roles of different calcium targets within a cell.[9] This is particularly relevant for the development of drugs that aim to modulate calcium signaling, as it allows for a more nuanced understanding of the pathways being targeted.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. The experimental protocols for its analysis, such as TGA, are robust and provide detailed information about its composition and thermal stability. For researchers in drug development, the ability of barium ions to selectively modulate calcium-dependent signaling pathways offers a valuable tool for investigating cellular processes. A thorough understanding of these properties and interactions is essential for its effective application in both research and industrial settings.

References

- 1. Barium acetate - Wikipedia [en.wikipedia.org]

- 2. Barium acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. Barium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. WebElements Periodic Table » Barium » biological information [webelements.com]

- 5. Barium | Elements | RSC Education [edu.rsc.org]

- 6. tsc.fl.edu [tsc.fl.edu]

- 7. akjournals.com [akjournals.com]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. Barium distinguishes separate calcium targets for synthesis and secretion of peptides in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Barium ions induce prolonged plateau depolarizations in neurosecretory neurones of the adult rat supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of high-purity Barium acetate monohydrate for laboratory use

An In-depth Technical Guide to the Synthesis of High-Purity Barium Acetate (B1210297) Monohydrate for Laboratory Use

Introduction

Barium acetate monohydrate ((CH₃COO)₂Ba · H₂O) is a moderately water-soluble crystalline salt that serves as a crucial precursor for the synthesis of various high-purity barium compounds, catalysts, and nanoscale materials.[1] In research and development, particularly in the pharmaceutical and materials science sectors, the availability of high-purity barium acetate is essential for reproducible and reliable experimental outcomes. This technical guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of high-purity this compound.

The most common and cost-effective method for preparing barium acetate is the reaction of barium carbonate with acetic acid.[2][3][4] This guide will focus on a detailed protocol for this synthesis, followed by purification via recrystallization to achieve a high degree of purity.

Physicochemical Properties

A summary of the key physical and chemical properties of barium acetate is presented in Table 1.

Table 1: Physical and Chemical Properties of Barium Acetate

| Property | Value |

| Chemical Formula | Anhydrous: C₄H₆BaO₄ Monohydrate: C₄H₈BaO₅ |

| Molar Mass | Anhydrous: 255.42 g/mol [3][5] Monohydrate: 273.43 g/mol [1] |

| Appearance | White crystalline powder[2][5] |

| Odor | Odorless to slight acetic acid odor |

| Density | Anhydrous: 2.47 g/cm³[6] Monohydrate: 2.19 g/cm³[2] |

| Melting Point | Decomposes at approximately 450 °C[2][7] |

| Solubility in Water | 55.8 g/100 mL at 0 °C 72 g/100 mL at 20 °C[2] |

| Crystal Structure | Tetragonal |

Synthesis of this compound

The synthesis is based on the acid-base reaction between barium carbonate and acetic acid, which produces barium acetate, water, and carbon dioxide gas.

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of barium acetate.

Experimental Protocol: Synthesis

1. Materials and Reagents:

-

Barium Carbonate (BaCO₃), high purity

-

Glacial Acetic Acid (CH₃COOH), ACS grade

-

Deionized Water

-

Heating mantle with magnetic stirrer

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

Table 2: Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| Barium Carbonate | 197.34 | 50.0 g | 0.253 | Limiting reagent |

| Glacial Acetic Acid | 60.05 | 35.0 mL (36.7 g) | 0.611 | Use a slight excess (e.g., 20%) |

| Deionized Water | 18.02 | ~150 mL | - | As a solvent |

2. Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 50.0 g of barium carbonate.

-

Addition of Acetic Acid: In a separate beaker, carefully dilute 35.0 mL of glacial acetic acid with 150 mL of deionized water. Slowly add the diluted acetic acid solution to the round-bottom flask containing the barium carbonate. The addition should be gradual to control the effervescence from the evolution of carbon dioxide gas.

-

Reaction: Once the addition is complete, attach a condenser to the flask and heat the mixture to 50-60 °C with continuous stirring. Maintain this temperature until the effervescence ceases, which indicates the completion of the reaction (typically 1-2 hours). The final solution should be clear.

-

Hot Filtration: If any unreacted barium carbonate or insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Reduce the volume of the filtrate by heating to approximately half of its original volume to create a saturated solution. Allow the solution to cool slowly to room temperature (25-40 °C) to crystallize the this compound.[2] Further cooling in an ice bath can maximize the yield.

-

Isolation of Crude Product: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crude this compound in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Theoretical Yield Calculation

The balanced chemical equation is: BaCO₃ + 2CH₃COOH → (CH₃COO)₂Ba + H₂O + CO₂[2][8]

Based on the stoichiometry, 1 mole of barium carbonate reacts to produce 1 mole of barium acetate. For the monohydrate product, the calculation is as follows:

-

Moles of BaCO₃ = 50.0 g / 197.34 g/mol = 0.253 mol

-

Theoretical moles of (CH₃COO)₂Ba · H₂O = 0.253 mol

-

Molar mass of (CH₃COO)₂Ba · H₂O = 273.43 g/mol

-

Theoretical Yield = 0.253 mol * 273.43 g/mol = 69.18 g

Purification by Recrystallization

To achieve high purity, the crude this compound should be recrystallized.

Experimental Protocol: Recrystallization

-

Solvent Selection: Deionized water is a suitable solvent for the recrystallization of barium acetate, as its solubility is significantly higher in hot water compared to cold water.[2]

-

Dissolution: Transfer the crude barium acetate to a beaker and add a minimum amount of hot deionized water (near boiling) while stirring until all the solid dissolves.

-

Decolorization (Optional): If the solution has a colored tint, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

-

Isolation of Pure Product: Once crystallization is complete, place the beaker in an ice bath for about 30 minutes to maximize crystal formation.[9] Collect the purified crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water. Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Experimental Workflow

Caption: Workflow for synthesis and purification of barium acetate.

Characterization and Purity Assessment

The purity of the final product should be assessed to ensure it meets the requirements for laboratory use.

Qualitative Analysis:

-

Barium Ion (Ba²⁺): A simple qualitative test involves dissolving a small amount of the product in water and adding a few drops of dilute sulfuric acid. The formation of a dense white precipitate (barium sulfate) confirms the presence of barium ions.

-

Acetate Ion (CH₃COO⁻): The presence of the acetate ion can be confirmed by the characteristic vinegar-like smell upon the addition of a strong acid, or by the esterification test where a fruity odor is produced upon heating with ethanol (B145695) and a strong acid catalyst.[10]

Instrumental Analysis:

A range of instrumental techniques can be employed for a more rigorous quantitative analysis and structural confirmation.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for determining the exact barium content and quantifying any metallic impurities.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to confirm the presence of the acetate functional groups and water of hydration through their characteristic vibrational frequencies.

-

X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the this compound and to identify any crystalline impurities.

Table 3: Typical Purity Specifications for High-Purity Barium Acetate

| Parameter | Specification |

| Assay (Chelatometry) | ≥ 99.0% |

| Insoluble Matter in Water | ≤ 0.01% |

| Chloride (Cl) | ≤ 0.004% |

| Heavy Metals (as Pb) | ≤ 0.001% |

| Iron (Fe) | ≤ 0.001% |

| Calcium (Ca) | ≤ 0.05% |

| Strontium (Sr) | ≤ 0.3% |

Safety Precautions

-

Toxicity: All soluble barium compounds, including barium acetate, are highly toxic if ingested or inhaled.[3] Handle with care, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.

-

Handling: Work in a well-ventilated area or a fume hood to avoid inhaling any dust.

-

Acid Handling: Glacial acetic acid is corrosive. Handle it with care in a fume hood and wear appropriate PPE.

-

Disposal: Dispose of all waste containing barium in accordance with local environmental regulations. Barium waste should be treated as hazardous.

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. Barium acetate - Wikipedia [en.wikipedia.org]

- 3. Barium Acetate: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 4. Barium acetate - Sciencemadness Wiki [sciencemadness.org]

- 5. uwosh.edu [uwosh.edu]

- 6. omnicalculator.com [omnicalculator.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Solved using stoichiometry, calculate the mass of BaCO3 | Chegg.com [chegg.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Hydration and Dehydration Behavior of Barium Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydration and dehydration behavior of barium acetate (B1210297) monohydrate ((CH₃COO)₂Ba · H₂O). Barium acetate is a water-soluble salt of barium and acetic acid that finds applications in various chemical and manufacturing processes, including as a mordant for printing textiles, a catalyst in organic synthesis, and a precursor for other barium compounds.[1][2] Understanding its behavior with respect to water is crucial for its storage, handling, and application in moisture-sensitive environments.

Physicochemical Properties

Barium acetate monohydrate is a white crystalline powder.[3] It is known to exist in at least two hydrated forms: the monohydrate and a trihydrate ((CH₃COO)₂Ba · 3H₂O).[4][5] The anhydrous form can be obtained by heating the hydrated salt.[4] Upon heating in air, barium acetate ultimately decomposes to barium carbonate (BaCO₃).[2][6]

Quantitative Data on Thermal Events

The thermal behavior of barium acetate hydrates involves distinct dehydration and decomposition steps. The following table summarizes the key quantitative data obtained from thermoanalytical studies.

| Thermal Event | Compound | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (ΔH) | Notes |

| Dehydration | Barium Acetate Trihydrate | - | 393 K (120 °C) for deuterated analog | Corresponds to the loss of water molecules | Measured by DSC | Dehydration occurs in two steps. The deuterated analog starts dehydration at a lower temperature.[4] |

| Dehydration | This compound | - | - | Theoretical H₂O content: ~6.59% | Endothermic process | The quantity of released water is almost entirely in the liquid state.[4] |

| Decomposition | Anhydrous Barium Acetate | ~500 | - | ~23% | - | Decomposes into barium carbonate (BaCO₃) and acetone.[4][6] |

Note: Specific temperature ranges and enthalpy values for the monohydrate dehydration were not explicitly found in the searched literature, but the process is confirmed to be endothermic.[4] The theoretical mass loss for the complete dehydration of the monohydrate is calculated based on its molecular weight.

Experimental Protocols

The study of the hydration and dehydration behavior of this compound typically employs thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

Thermogravimetric Analysis and Differential Thermal Analysis (TG-DTA)

This method measures the change in mass of a sample as a function of temperature, providing information on dehydration and decomposition temperatures and stoichiometry.

Experimental Setup:

-

Instrument: A simultaneous TG-DTA instrument (e.g., Seiko Instruments Inc., TG-DTA 6200).

-

Sample Mass: Approximately 14 mg.[6]

-

Crucible: Platinum crucible.[6]

-

Temperature Program: Heating from 30 °C to 1030 °C at a constant heating rate of 10 °C/min.[6]

-

Atmosphere: Flowing air at a rate of 200 ml/min.[6]

Procedure:

-

The sample is placed in the platinum crucible.

-

The crucible is placed in the TG-DTA instrument.

-

The furnace is heated according to the specified temperature program under a controlled air atmosphere.

-

The instrument records the mass of the sample and the temperature difference between the sample and a reference as a function of the furnace temperature.

-

The resulting TG curve shows mass loss steps corresponding to dehydration and decomposition, while the DTA curve indicates whether these processes are endothermic or exothermic.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, providing quantitative data on the enthalpy of these processes.

Experimental Setup:

-

Instrument: A Differential Scanning Calorimeter.

-

Sample Preparation: The sample is sealed in an appropriate pan (e.g., aluminum).

-

Temperature Program: A controlled heating rate is applied.

-

Atmosphere: A controlled atmosphere (e.g., inert gas or air) is maintained.

Procedure:

-

A known mass of the sample is hermetically sealed in a sample pan.

-

An empty pan is used as a reference.

-

Both pans are placed in the DSC cell.

-

A defined temperature program is initiated.

-

The instrument measures the differential heat flow between the sample and the reference.

-

The resulting DSC curve shows endothermic or exothermic peaks corresponding to phase transitions like dehydration. The area under the peak is proportional to the enthalpy change of the transition.[4]

Hydration and Dehydration Behavior

Dehydration Process

The dehydration of this compound is an endothermic process where the water of crystallization is removed upon heating. The TG curve would show a mass loss corresponding to the theoretical percentage of water in the monohydrate (~6.59%). The DSC or DTA curve will exhibit an endothermic peak during this process. Studies on the trihydrate suggest that the dehydration can occur in steps.[4] For the monohydrate, the water is released almost entirely in the liquid state.[4]

Hydration Process

Anhydrous barium acetate is hygroscopic and will absorb moisture from the atmosphere to form the monohydrate.[1] The crystallization of the monohydrate from an aqueous solution typically occurs at temperatures between 25 and 40 °C.[2] Above 41 °C, the anhydrous form is favored to crystallize.[2]

Visualizations

The following diagrams illustrate the key processes and experimental workflows related to the hydration and dehydration of this compound.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA/DSC analysis.

Caption: Reversible hydration-dehydration relationship.

References

- 1. Barium acetate - Sciencemadness Wiki [sciencemadness.org]

- 2. Barium acetate - Wikipedia [en.wikipedia.org]

- 3. nanochemazone.ca [nanochemazone.ca]

- 4. akjournals.com [akjournals.com]

- 5. Barium Acetate: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis (IR and Raman) of Barium Acetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of barium acetate (B1210297) monohydrate (Ba(CH₃COO)₂·H₂O). Barium acetate is utilized in various chemical and manufacturing processes, including as a mordant for printing textile fabrics, a catalyst in organic synthesis, and for drying paints and varnishes.[1] A thorough understanding of its vibrational properties through spectroscopic techniques is crucial for quality control, reaction monitoring, and material characterization in these applications.

Introduction to Vibrational Spectroscopy of Barium Acetate Monohydrate

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure and bonding within this compound. These techniques probe the vibrational modes of the constituent functional groups, primarily the acetate ion (CH₃COO⁻) and the water of hydration.

The acetate ion, belonging to the C₂ᵥ point group, possesses 15 infrared active fundamental vibrations.[2] The coordination of the acetate ion to the barium cation, as well as the hydrogen bonding involving the water molecule, influences the positions and intensities of these vibrational bands. Analysis of the IR and Raman spectra can therefore provide insights into the coordination chemistry and crystal structure of the compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality IR and Raman spectra of this compound are outlined below.

2.1 Infrared (IR) Spectroscopy

A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.[3]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade KBr to remove any adsorbed water, which can interfere with the spectrum.

-

In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Continue to grind the mixture until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[4]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used for analysis.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the beam path.

-

Acquire the spectrum over a suitable range, typically 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

2.2 Raman Spectroscopy

Raman spectroscopy of crystalline this compound can be performed on a powdered sample.

-

Sample Preparation:

-

Place a small amount of the crystalline or powdered this compound into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

No extensive sample preparation is usually required, which is a significant advantage of Raman spectroscopy.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths include 532 nm, 633 nm, or 785 nm. The choice of laser may depend on sample fluorescence.

-

Focus the laser beam onto the sample.

-

Collect the scattered radiation using an appropriate objective and pass it through a monochromator to a detector (e.g., a CCD camera).

-

Acquire the spectrum over the desired Raman shift range, typically 100-3500 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample damage.

-

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the IR and Raman spectroscopic analysis of this compound.

Spectroscopic Data and Interpretation

The vibrational spectra of this compound are characterized by bands arising from the internal modes of the acetate ion and the water molecule, as well as lattice vibrations.

3.1 Raman Spectroscopy Data

The Raman spectrum of crystalline this compound exhibits a number of distinct peaks. The observed frequency shifts can be broadly categorized into lattice frequencies, internal frequencies of the acetate ion, and water bands.[5]

| Raman Shift (cm⁻¹) | Tentative Assignment |

| 91, 102, 122, 131 | Lattice Oscillations |

| 668 | δ(COO) - Scissoring |

| 910 (doublet) | ν(C-C) - Stretching |

| 1416 (doublet) | νs(COO) - Symmetric Stretching |

| ~3032 | ν(CH₃) - Stretching |

| ~3500 (weak) | ν(O-H) - Stretching (Water of Hydration) |

Table 1: Summary of Raman spectral data for this compound. Data sourced from Padmanabhan (1952).[5]

The splitting of the 910 cm⁻¹ and 1416 cm⁻¹ bands in the spectrum of barium acetate may be indicative of the presence of more than one crystallographically distinct acetate ion in the unit cell.[5] The weak and broad band around 3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration.[5]

3.2 Infrared (IR) Spectroscopy Data

The IR spectrum provides complementary information to the Raman spectrum. The key absorption bands are associated with the carboxylate group of the acetate ion. The positions of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies are particularly sensitive to the coordination mode of the acetate ligand.

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~3400-3500 (broad) | ν(O-H) - Stretching (Water of Hydration) |

| ~2930-2980 | ν(CH₃) - Stretching |

| ~1560-1600 | νₐₛ(COO) - Asymmetric Stretching |

| ~1410-1440 | νₛ(COO) - Symmetric Stretching |

| ~1340 | δ(CH₃) - Deformation |

| ~1010-1050 | ρ(CH₃) - Rocking |

| ~930 | ν(C-C) - Stretching |

| ~650-680 | δ(COO) - Scissoring |

Table 2: Expected IR absorption regions for this compound based on general data for metal acetates.

The separation between the asymmetric and symmetric COO stretching frequencies (Δν = νₐₛ - νₛ) can be diagnostic of the acetate coordination mode (ionic, unidentate, bidentate, or bridging).[7] For ionic acetates, this separation is typically smaller than for covalent structures.

Logical Relationships in Spectroscopic Analysis

The interpretation of the vibrational spectra of this compound follows a logical progression from data acquisition to structural elucidation.

Logical Flow of Spectroscopic Interpretation

References

- 1. Barium acetate - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Barium acetate | C4H6BaO4 | CID 10980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Barium Titanate Using Barium Acetate Monohydrate Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of barium titanate (BaTiO₃) nanoparticles via the sol-gel method, utilizing barium acetate (B1210297) monohydrate and titanium (IV) isopropoxide as primary precursors. The sol-gel technique is a versatile method for producing high-purity, homogenous ceramic powders at relatively low temperatures.[1][2]

Overview of the Sol-Gel Process

The sol-gel synthesis of barium titanate involves the hydrolysis and condensation of metal-organic precursors in a liquid phase to form a "sol" – a colloidal suspension of solid particles in a liquid. Further processing leads to the formation of a "gel," a three-dimensional solid network enclosing the liquid phase. Subsequent drying and calcination of the gel remove the organic components and promote the crystallization of the desired barium titanate phase.[3] This method allows for precise control over the material's composition and results in fine, uniformly distributed particles.[1]

The reaction between barium acetate and titanium (IV) isopropoxide solutions leads to the formation of barium titanate gels.[2][4] These gels can then be converted to barium titanate powders through drying and calcination.[4]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the sol-gel synthesis of barium titanate.

2.1. Materials and Reagents

-

Barium acetate (Ba(CH₃COO)₂)

-

Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

-

Acetic acid (CH₃COOH)

-

Ethanol (C₂H₆O)

-

Ammonia (B1221849) solution (NH₄OH)

-

Distilled water

2.2. Synthesis Procedure

The following protocol is a comprehensive procedure compiled from established methodologies.[1][5]

Step 1: Preparation of Precursor Solutions

-

Barium Precursor Solution: Dissolve 8.5 g of barium acetate in 35 ml of acetic acid with continuous magnetic stirring at 60°C for 30 minutes.[5] Following dissolution, reflux the solution at 110°C for 2 hours.[5]

-

Titanium Precursor Solution: In a separate beaker, dissolve 0.11 mol of titanium (IV) isopropoxide in ethanol.[5] Add 2-methoxyethanol to this solution to stabilize the titanium precursor at room temperature.[5] Stir the solution for one hour until a transparent solution is formed.[1] For stabilization, 3 to 4 drops of acetic acid can be added.[1]

Step 2: Formation of the Sol and Gel

-

Slowly add the barium precursor solution to the titanium precursor solution under continuous stirring and gentle heating.[1]

-

To maintain a pH between 9 and 11, add 5 to 6 drops of ammonia to the mixture.[1]

-

Continue stirring the mixture for three hours to facilitate the formation of a gel.[1]

Step 3: Aging, Drying, and Calcination

-

Age the resulting gel by placing it in a hot air oven at 80°C for 14 hours.[1]

-

Filter the aged gel using Whatman grade-1 filter paper and wash it with hot distilled water and acetone.[1][5]

-

Dry the washed gel in an oven at 200°C for 2 hours.[5]

-

The dried powder is then calcined in a muffle furnace at temperatures ranging from 600°C to 1000°C.[6] A typical calcination is performed at 900°C with heating and cooling rates of 3°C/min.[5]

-

After calcination, grind the powder in a mortar and pestle to obtain a fine barium titanate powder.[5] Crystalline barium titanate begins to form at approximately 600°C.[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the sol-gel synthesis process for barium titanate.

Caption: Workflow for sol-gel synthesis of barium titanate.

Data Presentation

The properties of the synthesized barium titanate powder are highly dependent on the calcination temperature. The following tables summarize the quantitative data from various studies.

Table 1: Effect of Calcination Temperature on Crystallite and Particle Size

| Calcination Temperature (°C) | Crystallite Size (nm) | Particle Size (nm) | Reference |

| 600 | 31.4 - 36.2 | 60 | [2][6] |

| 800 | 32.73 | 80 | [1][6] |

| 950 | - | 1000 - 1500 | [8] |

| 1000 | - | 98 - 450 | [2][6] |

Table 2: Dielectric Properties of Barium Titanate Synthesized via Sol-Gel Method

| Sintering Temperature (°C) | Measurement Temperature (°C) | Dielectric Constant | Reference |

| 1275 | 25 | 1300 | [8] |

| 1275 | 104 (Curie Temperature) | 3020 | [8] |

Characterization

The synthesized barium titanate powders can be characterized using various analytical techniques to determine their physical and chemical properties.

-

X-ray Diffraction (XRD): To identify the crystalline phase and structure of the powder. The tetragonal phase is typically observed at calcination temperatures above 800°C.[2]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the powder. An increase in calcination temperature generally leads to an increase in grain size.[6]

-

Transmission Electron Microscopy (TEM): For more detailed analysis of particle size and morphology.

-

LCR Meter: To measure the dielectric properties of the material.

Conclusion

The sol-gel method using barium acetate monohydrate is an effective technique for synthesizing high-purity barium titanate powders with controlled particle size. The properties of the final product are significantly influenced by the processing parameters, particularly the calcination temperature. The provided protocols and data serve as a valuable resource for researchers in the field of materials science and electronic device fabrication.

References

- 1. jetir.org [jetir.org]

- 2. sciencepub.net [sciencepub.net]

- 3. rgsmparanda.org [rgsmparanda.org]

- 4. Sol–gel synthesis of barium titanate powders of various compositions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rroij.com [rroij.com]

- 6. The Influence of the Synthesis Method on the Characteristics of BaTiO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. old.joam.inoe.ro [old.joam.inoe.ro]

Application Notes and Protocols for Barium Acetate Monohydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the catalytic applications of barium acetate (B1210297) monohydrate in organic synthesis. While specific detailed protocols for barium acetate monohydrate are not widely documented in readily available literature, its general catalytic activity in several important carbon-carbon bond-forming reactions is acknowledged.[1][2][3] These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and other bioactive compounds. This application note outlines the types of reactions where barium acetate can be employed as a catalyst and provides a generalized experimental protocol based on related methodologies.

Introduction

Barium acetate (Ba(CH₃COO)₂) is the barium salt of acetic acid and is known to act as a catalyst in various organic transformations.[2][3] It is a reliable catalyst that can facilitate chemical reactions, leading to improved efficiency and higher product yields.[1] Barium acetate is typically produced by the reaction of acetic acid with barium carbonate.[2] The monohydrate form, Ba(CH₃COO)₂·H₂O, is a stable, crystalline solid. Alkaline earth metals like barium are gaining attention in catalysis due to their low cost and unique reactivity.

Catalytic Applications

Barium acetate and other barium salts have been reported to catalyze several key organic synthesis reactions, primarily condensation reactions. These reactions are crucial for the construction of complex molecular frameworks found in many pharmaceutical agents.

Table 1: Overview of Potential Catalytic Applications of Barium Acetate in Organic Synthesis

| Reaction Type | Description | Potential Products | Reference |

| Pechmann Condensation | Condensation of a phenol (B47542) with a β-ketoester to form coumarins. | Coumarin (B35378) derivatives | [4] |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form α,β-unsaturated carboxylic acids. | Cinnamic acid derivatives | [5] |

| Aldol Condensation | Reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an enone. | α,β-Unsaturated carbonyl compounds | [6] |

| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene (B1212753) compound. | Substituted alkenes | [7] |

| Biginelli Reaction | A one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. | Dihydropyrimidinones | [1][4] |

Experimental Protocols

While a specific, detailed protocol for a reaction catalyzed by this compound is not available in the reviewed literature, the following generalized protocol for a Pechmann condensation is provided as a representative example of the conditions under which a barium salt can be used as a catalyst. This protocol is based on the use of barium chloride (BaCl₂) and can be adapted for use with this compound, with the expectation of similar catalytic activity.[4]

Generalized Protocol: Synthesis of Coumarin Derivatives via Pechmann Condensation

This protocol describes the synthesis of a coumarin derivative from a phenol and a β-ketoester using a barium salt as a catalyst under solvent-free conditions.

Materials:

-

Substituted Phenol (e.g., resorcinol)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

This compound (as catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (optional, for reactions at higher temperatures or with volatile reactants)

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine the substituted phenol (1.0 eq), the β-ketoester (1.0 to 1.2 eq), and this compound (0.10 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from 80°C to 120°C. For the related reaction with barium chloride, a temperature of 100°C was found to be effective.[4] The reaction is typically conducted under solvent-free conditions.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), the flask is cooled to room temperature. The solidified reaction mixture is then triturated with cold water or a suitable organic solvent to remove any unreacted starting materials and the catalyst.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: The final product is dried under vacuum, and its identity and purity are confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Reaction Parameters for Pechmann Condensation

| Parameter | Value/Condition | Notes | Reference |

| Catalyst | Barium Salt (e.g., BaCl₂) | This compound can be explored as an alternative. | [4] |

| Catalyst Loading | 10 mol% | This is a typical starting point and may require optimization. | [4] |

| Temperature | 100 °C | Reaction temperature may vary depending on the specific substrates. | [4] |

| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. | [4] |

| Solvent | Solvent-free | Offers a greener and more efficient reaction condition. | [4] |

| Yield | Variable | Yields are dependent on the specific substrates and reaction conditions. | [4] |

Visualizations

Logical Workflow for a Catalyzed Organic Synthesis Reaction

Caption: Logical workflow for a typical organic synthesis reaction catalyzed by this compound.

Conceptual Pathway for a Barium-Catalyzed Condensation Reaction

Caption: A conceptual diagram illustrating the role of this compound in a condensation reaction.

References

- 1. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]

- 2. amherst.edu [amherst.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. benchchem.com [benchchem.com]

- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 7. acgpubs.org [acgpubs.org]

Protocol for the Preparation of a Stable Barium Acetate Monohydrate Solution

Application Note

Introduction

Barium acetate (B1210297) (Ba(CH₃COO)₂) is a salt of barium(II) and acetic acid, available as a white crystalline powder.[1] It is highly soluble in water and finds applications in various fields, including as a mordant for printing textile fabrics, a catalyst in organic synthesis, and for the preparation of other acetates.[1] For many laboratory and industrial applications, the preparation of a stable aqueous solution of barium acetate is a critical first step. This protocol details the preparation of a stable Barium acetate monohydrate solution, addressing factors that influence its stability and providing guidelines for its storage. This compound has the chemical formula Ba(C₂H₃O₂)₂·H₂O.

The stability of a barium acetate solution is crucial for consistent results in experimental and industrial processes. Instability can manifest as precipitation of barium salts, such as barium carbonate, due to reaction with atmospheric carbon dioxide.[2] This protocol aims to provide a reliable method to prepare and maintain a clear and stable barium acetate solution.

Core Requirements & Data Presentation

This document provides a detailed methodology for preparing a stable this compound solution. All quantitative data regarding solubility at various temperatures are summarized in the table below for easy reference and comparison.

Table 1: Solubility of Barium Acetate in Water at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL of water) |

| 0 | 55.8[3][4] |

| 20 | 71[3] |

| 25 | 79.2[5] |